2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
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Overview
Description
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is a chemical compound characterized by its unique structure, which includes a diazonium group and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the use of aniline derivatives, which are diazotized using sodium nitrite and hydrochloric acid under cold conditions. The resulting diazonium salt is then coupled with a compound containing the azetidinone ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate involves its interaction with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The azetidinone ring also contributes to the compound’s biological activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
- (Z)-2-Diazonio-1-(2-methylphenyl)ethen-1-olate
Uniqueness
Compared to similar compounds, 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidinone ring
Properties
CAS No. |
89862-66-8 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-(2-diazoacetyl)-1-(2-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-5-3-2-4-8(11)15-9(6-12(15)17)10(16)7-14-13/h2-5,7,9H,6H2,1H3 |
InChI Key |
KSALVAMVKIMEKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(CC2=O)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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